N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-nitrobenzamide
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Description
The compound “N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-nitrobenzamide” is likely to be an organic compound containing a benzothiazole ring, which is a system containing a benzene ring fused to a thiazole ring . The compound also contains a nitro group (-NO2) and an amide group (CONH2), which are common functional groups in organic chemistry .
Synthesis Analysis
While the exact synthesis pathway for this compound isn’t available, benzothiazole derivatives are often synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Future Directions
The future research directions for this compound could involve studying its potential biological activities, given that benzothiazole derivatives have shown various biological activities such as anti-tubercular activity . Further studies could also explore its synthesis, chemical reactions, and physical and chemical properties.
Mechanism of Action
- Thiazole derivatives, including this compound, have been investigated for various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor effects .
Target of Action
Biochemical Pathways
Thiazoles, in general, exhibit diverse biological activities, making them intriguing candidates for drug development . If you have any additional questions or need further details, feel free to ask! 😊
Properties
IUPAC Name |
N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S2/c1-22-11-7-4-8-12-13(11)16-15(23-12)17-14(19)9-5-2-3-6-10(9)18(20)21/h2-8H,1H3,(H,16,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEWVSDKGHITEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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